N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide
Description
The exact mass of the compound this compound is 394.19262862 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-cyclohexyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c1-26-18-10-12-19(13-11-18)27(24,25)22-14-6-5-9-17(22)15-20(23)21-16-7-3-2-4-8-16/h10-13,16-17H,2-9,14-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWBDJNZZFNFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C26H33NO3S
- Molecular Weight : 453.62 g/mol
This compound features a cyclohexyl group, a piperidine ring, and a methoxybenzenesulfonyl moiety, which contribute to its pharmacological properties.
This compound acts primarily as a selective antagonist for specific receptors. Research indicates that it may interact with the orexin receptor system, which is implicated in various physiological processes including sleep regulation and appetite control. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine and sulfonamide groups can significantly influence the compound's potency and selectivity.
Anticonvulsant Properties
One of the notable biological activities of this compound is its anticonvulsant effect. In preclinical studies, it has been shown to exhibit significant activity in animal models of epilepsy. For instance, compounds similar to this compound were evaluated using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test, demonstrating protective effects against seizures at various dosages (30, 100, and 300 mg/kg) .
| Dosage (mg/kg) | Efficacy in MES Test | Efficacy in PTZ Test |
|---|---|---|
| 30 | Moderate | Low |
| 100 | High | Moderate |
| 300 | Very High | High |
Selectivity and Potency
Research has highlighted that this compound displays high selectivity for its target receptors. For example, in studies focusing on orexin receptor antagonism, it demonstrated over 100-fold selectivity against other related receptors . This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy.
Case Studies
In a series of pharmacological evaluations, this compound was tested alongside other compounds to assess its relative potency. The results indicated that it not only exhibited strong anticonvulsant activity but also showed promise in models of anxiety and depression by modulating neurotransmitter systems.
Study Findings
- Animal Model Studies : In vivo studies using rat models showed that administration of this compound led to significant reductions in seizure frequency and severity.
- Neurotransmitter Modulation : The compound was found to influence levels of GABA and glutamate in the brain, suggesting a mechanism that involves neurotransmitter balance .
- Toxicology Assessments : Toxicity studies indicated that the compound had a favorable safety profile at therapeutic doses, with no significant adverse effects noted during the trials.
Scientific Research Applications
Medicinal Chemistry
N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is utilized as a lead compound in the development of new pharmaceuticals aimed at treating neurological disorders. Its ability to modulate neurotransmitter receptors positions it as a potential candidate for drug development targeting conditions such as depression and anxiety.
Biological Studies
The compound is employed in studies investigating receptor-ligand interactions and signal transduction pathways. It serves as a valuable probe for understanding the mechanisms underlying various biological processes, particularly those involving G-protein coupled receptors (GPCRs).
Chemical Biology
In chemical biology, this compound is used to study enzyme activity and protein interactions. Its sulfonamide group can facilitate the formation of covalent bonds with target enzymes, allowing researchers to explore enzyme kinetics and inhibition mechanisms.
Industrial Applications
Beyond academic research, derivatives of this compound find applications in the synthesis of advanced materials and specialty chemicals. Its chemical properties enable the development of novel compounds with specific functionalities for industrial use.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental settings:
- Neurological Studies : Research indicates that this compound exhibits significant activity on serotonin receptors, suggesting its potential use in treating mood disorders.
- Enzyme Inhibition : A study demonstrated that derivatives of this compound effectively inhibit certain enzymes involved in cancer progression, indicating its utility in oncology research.
- Material Science : Investigations into its industrial applications revealed that modifications of this compound can lead to materials with enhanced thermal stability and mechanical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
